molecular formula C9H18N2S B12516786 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione

Cat. No.: B12516786
M. Wt: 186.32 g/mol
InChI Key: VODWMJRXDMMJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione involves several steps. One common method includes the reaction of 2-amino-3-methylbutanoic acid with pyrrolidine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione

InChI

InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3

InChI Key

VODWMJRXDMMJJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=S)N1CCCC1)N

Origin of Product

United States

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